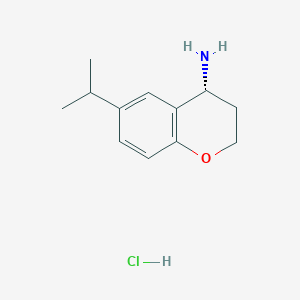

(r)-6-isopropylchroman-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves retrosynthetic analysis, which is a technique for planning an organic synthesis by transforming a complex molecule into simpler precursors .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the bonds between them. Tools like MolView can be used to visualize the 3D structure of a molecule .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The nature of these reactions can often be classified into categories such as acid-base, redox, or precipitation reactions .Physical and Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, and reactivity with other substances. Various analytical techniques like chromatography, spectrophotometry, and electrochemical analysis can be used .Aplicaciones Científicas De Investigación

1. GABA Uptake Inhibition

(R)-6-Isopropylchroman-4-amine HCl exhibits properties as an inhibitor of glial GABA uptake. This compound, exo-THPO (8), has been found more potent in inhibiting glial rather than neuronal GABA uptake, showing IC(50) values of 200 μM for glial and 900 μM for neuronal systems. Such selectivity and potency indicate its potential utility in neurological research, especially in studies related to gamma-aminobutyric acid (GABA) and its role in the nervous system (Falch et al., 1999).

2. Enzymatic Resolution in Synthesis

The compound has been employed in enzymatic resolution processes, specifically in the synthesis of (R)-GABOB and (R)-Carnitine Hydrochloride. The use of lipase-catalyzed enantiomer separation in these syntheses demonstrates the compound's role in producing enantiomerically pure substances, an important aspect in pharmaceutical and chemical manufacturing (Kamal et al., 2007).

3. Chromatographic Applications

This compound is involved in studies examining chromatographic behavior, such as in the separation of primary mono- and diamines on layers of weak and strong ion exchangers. Such research highlights its use in analytical chemistry, particularly in enhancing the efficiency and selectivity of chromatographic separations (Lepri et al., 1973).

4. Extraction Studies

(R)-6-Isopropylchroman-4-amine HCl is studied for its role in extraction processes, like the extraction of molybdenum(VI) from hydrochloric acid solutions. This suggests its potential application in metallurgy and recycling industries, particularly in the extraction and purification of metals (Vieux et al., 1976).

5. Development of Chiral Building Blocks

The compound is significant in the development of chiral building blocks used in organic synthesis. Such building blocks are crucial in the synthesis of complex molecules, including pharmaceuticals and agrochemicals (Yoshida et al., 2012).

6. Role in Amine Oxidation Processes

(R)-6-Isopropylchroman-4-amine HCl has been explored in the context of amine oxidation processes, providing insights into enzymatic catalysis and synthesis of chiral amines, which are vital in pharmaceutical synthesis (Heath et al., 2014).

7. Involvement in Chelating Resin Synthesis

This compound plays a role in the development of novel chelating resins, which have applications in environmental chemistry, particularly in the removal of contaminants like antibiotics and heavy metals from water (Ling et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4R)-6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12;/h3-4,7-8,11H,5-6,13H2,1-2H3;1H/t11-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKGWECWQYNDBFZ-RFVHGSKJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OCCC2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)OCC[C@H]2N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]-6-(2-methoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2419801.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,4-difluorobenzamide](/img/structure/B2419810.png)

![N-(4-chlorophenethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2419813.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2419815.png)

![4-(4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-5-fluoropyrimidine](/img/structure/B2419821.png)